N-[3-(1H-imidazol-1-yl)propyl]-3,4-dimethoxybenzamide
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Overview
Description
N-[3-(1H-imidazol-1-yl)propyl]-3,4-dimethoxybenzamide is a compound that features an imidazole ring attached to a benzamide structure. Imidazole is a five-membered heterocyclic moiety known for its broad range of chemical and biological properties . The compound’s structure allows it to participate in various chemical reactions and exhibit significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-3,4-dimethoxybenzamide typically involves the formation of the imidazole ring followed by its attachment to the benzamide structure. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve the use of N-heterocyclic carbenes as catalysts . These methods are efficient and can be scaled up for large-scale production. The use of strong acids and bases, as well as specific solvents, is common in these processes.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-imidazol-1-yl)propyl]-3,4-dimethoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzamide structure allows for substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butylhydroperoxide for oxidation and nickel catalysts for cyclization reactions . The conditions often involve specific temperatures and solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions include various substituted imidazoles and benzamides, which can exhibit different biological activities .
Scientific Research Applications
N-[3-(1H-imidazol-1-yl)propyl]-3,4-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antibacterial, antifungal, and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, affecting enzymatic activities and cellular processes . The compound may also inhibit specific enzymes or receptors, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives such as:
Uniqueness
N-[3-(1H-imidazol-1-yl)propyl]-3,4-dimethoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an imidazole ring with a benzamide structure allows for versatile applications in various fields .
Properties
Molecular Formula |
C15H19N3O3 |
---|---|
Molecular Weight |
289.33 g/mol |
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C15H19N3O3/c1-20-13-5-4-12(10-14(13)21-2)15(19)17-6-3-8-18-9-7-16-11-18/h4-5,7,9-11H,3,6,8H2,1-2H3,(H,17,19) |
InChI Key |
UWZWOVSOMMNBRI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCCN2C=CN=C2)OC |
Origin of Product |
United States |
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